N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid

Description

Historical Development and Discovery

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid emerged in the late 20th century as a synthetic analog of naturally occurring O-acetylated sialic acids. Its development was driven by the need to overcome the instability of O-acetyl esters in biological systems, which hydrolyze under physiological conditions or in the presence of esterases. Early work by Herrler et al. (1990–1995) demonstrated its utility in virology, particularly in studying influenza C virus (ICV) receptor interactions. Unlike natural 9-O-acetylated sialic acids, this compound resisted cleavage by ICV’s receptor-destroying enzyme, enabling stable experimental models of viral attachment. The compound’s synthesis marked a milestone in glycobiology, providing a tool to probe sialic acid-mediated processes without enzymatic interference.

Nomenclature, Chemical Identity, and Classification

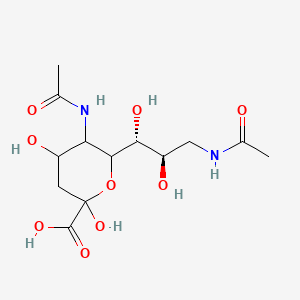

Systematic Name : 5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid.

- CAS Registry : 112054-78-1.

- Molecular Formula : C₁₃H₂₂N₂O₉; Molecular Weight : 350.32 g/mol.

- Structural Features :

Classification :

Position within the Sialic Acid Family

Sialic acids are α-keto aldonic acids with a nine-carbon scaffold, playing critical roles in cellular recognition and pathogen interactions. This compound occupies a unique niche:

- Core Structure : Shares the pyranose ring and glycerol side chain of N-acetylneuraminic acid (Neu5Ac).

- Modification : The 9-acetylamino group distinguishes it from natural O-acetylated variants (e.g., Neu5,9Ac₂).

- Synthetic Origin : Unlike naturally occurring sialic acids, this compound is engineered to resist enzymatic degradation.

Table 2: Comparison with Related Sialic Acids

| Compound | CAS RN | C9 Modification | Key Applications |

|---|---|---|---|

| Neu5Ac | 19342-33-7 | None | Native glycan structures |

| Neu5,9Ac₂ | 55717-54-9 | O-Acetyl | Viral receptor studies |

| This compound | 112054-78-1 | N-Acetyl | Stable mimic for biochemical assays |

Significance as a Stable Mimic of O-Acetylated Sialic Acids

The compound’s 9-N-acetyl group confers exceptional stability compared to O-acetylated analogs, addressing two major limitations:

- Enzymatic Resistance : Unlike O-acetyl esters, the acetamido group is impervious to viral or mammalian esterases, enabling long-term studies of sialic acid-protein interactions.

- pH Stability : Maintains integrity across a broad pH range (4–9), unlike O-acetylated forms that hydrolyze in acidic or alkaline conditions.

Applications in Research :

- Virology : Serves as a non-cleavable receptor determinant for influenza C virus, elucidating attachment mechanisms without esterase interference.

- Glycan Microarrays : Used as a stable probe to study lectin binding specificity, bypassing the need for frequent reagent replenishment.

- Structural Biology : Facilitates NMR and molecular dynamics studies due to its rigid, well-defined conformation.

Properties

IUPAC Name |

5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVFDZJABRGWTQ-WVPFUJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ortho Ester-Mediated Acylation at C9

Acylation of Neu5Ac at the C9 position using ortho esters represents a foundational approach. As demonstrated by Kim et al., treatment of Neu5Ac with trimethyl orthoacetate under acidic conditions facilitates regioselective acylation at C9, yielding 9-O-acetyl derivatives. To adapt this method for Neu5Ac9NAc synthesis, the hydroxyl group at C9 is first converted to an amine via a two-step process:

-

Activation of C9 Hydroxyl : The C9 hydroxyl is transformed into a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in anhydrous dichloromethane.

-

Nucleophilic Substitution : Displacement of the leaving group with sodium azide, followed by Staudinger reduction (triphenylphosphine, then hydrolysis) to yield the C9 amine intermediate.

-

Acetylation : The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to furnish Neu5Ac9NAc.

Critical Parameters :

Protective Group Strategies for Regioselective Modification

The synthesis of Neu5Ac9NAc necessitates meticulous protection of reactive hydroxyl and carboxyl groups. A representative protocol involves:

-

C1 and C2 Protection : Methylation of the C1 carboxyl group using methanol and trifluoroacetic acid (TFA), followed by ketoside formation at C2 with acetone and camphor sulfonic acid.

-

C7/C8 Protection : Formation of a 7,8-acetonide via reaction with 2,2-dimethoxypropane, which stabilizes the glycerol side chain during subsequent reactions.

-

C9 Modification : With C1, C2, C7, and C8 protected, the C9 hydroxyl is selectively deoxygenated and functionalized as outlined in Section 2.1.

-

Global Deprotection : Sequential treatment with sodium methoxide (to remove methyl esters) and aqueous acetic acid (to hydrolyze the acetonide) yields the final product.

Example :

Yield : 40–60% over six steps.

Advanced Catalytic and Enzymatic Approaches

Chemoenzymatic Synthesis

Recent advances leverage enzymatic catalysis for selective modifications. For instance, sialic acid aldolase can condense N-acetylmannosamine (ManNAc) with pyruvate to generate Neu5Ac, which is subsequently modified at C9 using engineered acyltransferases. While this method is less documented for Neu5Ac9NAc, it offers potential for scalable, stereocontrolled synthesis.

Transition Metal-Catalyzed Amination

Palladium-catalyzed amination has been explored for introducing amino groups into carbohydrate frameworks. Using a C9-brominated Neu5Ac derivative, Buchwald-Hartwig coupling with ammonia or acetamide could theoretically yield Neu5Ac9NAc. However, this route remains hypothetical and requires validation.

Analytical Characterization and Quality Control

Key Analytical Data for Neu5Ac9NAc :

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₉ | High-Resolution MS |

| Melting Point | Decomposes above 200°C | DSC |

| Specific Rotation | [α]D²⁵ = -32.5° (c = 1, H₂O) | Polarimetry |

| Purity | ≥95% | HPLC (C18 column) |

Storage Conditions :

Industrial-Scale Production and Challenges

Commercial synthesis of Neu5Ac9NAc, as offered by TCI America, involves multi-kilogram batches using optimized protective group strategies. Critical challenges include:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The acetamido groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid involves its interaction with specific molecular targets and pathways. The acetamido groups can form hydrogen bonds with biological molecules, while the hydroxyl and carboxylic acid groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- (6R)-5-Acetamido-6-[(1R,2R)-3-acetoxy-1,2-dihydroxypropyl]-3,5-dideoxy-4-O-α-D-glucopyranosyl-β-L-threo-hex-2-ulopyranosonate

- (2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and participate in various biochemical reactions makes it a valuable compound for research and industrial applications.

Biological Activity

N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid (commonly referred to as NANA) is a derivative of neuraminic acid, classified as an O-acetylated sialic acid. Its unique structure, characterized by an acetylamino group at the 9-position, enhances its biological activity and specificity in interactions compared to other sialic acids. This article explores the biological activities of NANA, focusing on its roles in cell signaling, immune response modulation, and interactions with pathogens.

- Molecular Formula : C₁₃H₂₂N₂O₉

- Molecular Weight : Approximately 350.32 g/mol

Biological Roles

NANA plays several critical roles in biological systems:

- Cell Signaling : NANA is involved in cell-to-cell communication and recognition processes due to its presence on glycoproteins and glycolipids. It acts as a ligand for various receptors, facilitating cellular interactions essential for normal physiological functions .

- Immune Response Modulation : The compound has been shown to interact with immunoinhibitory sialic acid-binding immunoglobulin-like lectins (Siglecs), which are crucial for preventing autoimmunity and modulating immune responses .

- Pathogen Interaction : NANA serves as a receptor determinant for several viruses, including influenza and bovine coronavirus (BCV). Its ability to bind specifically to viral hemagglutinins allows it to facilitate viral entry into host cells .

The biological activity of NANA is largely dependent on its specific location within glycoconjugates. The following mechanisms have been identified:

- Viral Entry Facilitation : Studies indicate that NANA binds to influenza virus hemagglutinin, which is essential for the virus's entry into host cells. This interaction underscores the potential of NANA in developing antiviral therapies .

- Cell Surface Receptor Functionality : NANA's presence on cell surfaces enhances the recognition of cells by pathogens, thereby influencing infection dynamics. For example, BCV utilizes 9-O-acetylated sialic acid as a receptor determinant for infection in cultured cells .

Comparative Analysis with Other Sialic Acids

The structural uniqueness of NANA allows it to exhibit distinct biological activities compared to other sialic acids. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Acetylneuraminic Acid (Neu5Ac) | Basic sialic acid structure without acetyl groups | Precursor to many sialic acids; lacks additional modifications |

| 9-Amino-N-acetylneuraminic Acid | Contains an amino group instead of acetyl at position 9 | Involved in different biological pathways |

| N-Acetyl-9-O-acetylneuraminic Acid | O-acetylated at position 9 but lacks acetylamino group | Primarily involved in influenza virus interactions |

| N-Acetyl-9-azido-9-deoxy-neuraminic Acid | Contains an azido group instead of acetyl | Used for metabolic labeling studies |

Interaction with Influenza Virus

Research has demonstrated that NANA binds to the hemagglutinin protein on the surface of influenza viruses, facilitating their entry into host cells. This interaction highlights the potential for targeting NANA in antiviral drug development .

Immune Evasion by Pathogens

Certain pathogenic bacteria have evolved mechanisms to express sialic acids like NANA on their surfaces, allowing them to evade host immune responses. For instance, Group B Streptococcus presents terminal α2,3-linked sialic acid on its capsular polysaccharide, effectively blocking immune activation by binding Siglecs expressed by immune cells .

Research Findings

Recent studies emphasize the importance of NANA in various biological processes:

- Cellular Development : Sialic acids, including NANA, are crucial for neuronal development and function. They influence cell signaling pathways that regulate neuronal cell behavior .

- Therapeutics Potential : Due to their role in immune modulation and pathogen interaction, sialic acids are being explored for therapeutic applications in treating infections and autoimmune diseases .

Q & A

Q. Q1: What are the primary synthetic routes for generating N-Acetyl-9-(acetylamino)-9-deoxyneuraminic acid, and how do reaction conditions influence product purity?

A: The compound can be synthesized via chemical or enzymatic methods. Chemical synthesis often involves modifying the parent sialic acid structure through intermediates like 9-O-tosyl derivatives, followed by substitution with NaN₃ to introduce the acetylamino group (chemical route) . Alternatively, enzymatic approaches use condensation of phosphoenolpyruvate with modified mannosamine derivatives, followed by deprotection steps . Reaction conditions (e.g., pH, temperature) are critical: for example, the use of N-acetylimidazole in acetylation reactions requires strict anhydrous conditions to avoid hydrolysis of labile O-acetyl groups . Purity is typically assessed via NMR and mass spectrometry, with emphasis on eliminating side products like 4,9-di-O-acetyl derivatives .

Advanced Structural Analysis

Q. Q2: How can crystallographic studies resolve ambiguities in the binding interactions of this compound with viral receptors?

A: Co-crystallization with target proteins (e.g., hemagglutinin-esterase fusion proteins) involves soaking pre-formed crystals in reservoir solutions containing the compound (8–10 mM) for 5 hours at 4°C. This method preserves the integrity of the 9-acetylamino group during crystal lattice formation. Diffraction data can reveal steric hindrance or hydrogen-bonding patterns, clarifying how substitutions at the C9 position affect receptor affinity . Advanced techniques like cryo-EM or synchrotron radiation may further resolve dynamic binding conformations.

Stability and Analytical Challenges

Q. Q3: What methodological precautions are necessary to prevent degradation of this compound during storage and analysis?

A: The compound is prone to desialylation under acidic conditions and epimerization at high pH. Storage at –80°C in lyophilized form is recommended. For analytical workflows (e.g., HPLC or TLC), use borate-free buffers and avoid elevated temperatures during derivatization . The periodic acid/thiobarbituric acid (TBA) assay is unreliable for quantification due to the 9-O-acetyl group retarding periodate oxidation; instead, employ ESI-MS or NMR with internal standards (e.g., deuterated analogs) .

Functional Modifications

Q. Q4: How does 9-O-acetylation versus 9-N-acetylation impact the biological activity of sialic acid derivatives?

A: 9-O-acetylation enhances resistance to bacterial sialidases but reduces binding to certain lectins (e.g., Siglecs) due to steric effects. In contrast, 9-N-acetylamino substitution (as in the target compound) introduces a stable amide bond, which may improve metabolic stability in cellular systems while retaining affinity for viral adhesion proteins like influenza hemagglutinin . Comparative studies using isothermal titration calorimetry (ITC) can quantify these differences in binding thermodynamics.

Data Contradictions and Resolution

Q. Q5: How should researchers address discrepancies in reported enzymatic activity data for sialic acid derivatives?

A: Contradictions often arise from variations in assay conditions (e.g., substrate concentration, enzyme source). For example, bacterial sialidases may hydrolyze 9-O-acetylated sialic acids at different rates depending on buffer ionic strength. To resolve inconsistencies:

- Standardize assays using commercially available enzymes (e.g., Clostridium perfringens neuraminidase).

- Validate results with orthogonal methods (e.g., MALDI-TOF for cleavage products).

- Reference control compounds like 5-N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂), which has well-characterized stability profiles .

Advanced Applications in Glycobiology

Q. Q6: What strategies enable site-specific incorporation of this compound into glycoconjugates for functional studies?

A: Chemoenzymatic approaches using one-pot multienzyme (OPME) systems are effective. For example, Campylobacter jejuni sialyltransferases can transfer the modified sialic acid to galactose-terminated glycans in vitro . Alternatively, metabolic engineering of mammalian cells with mutated sialic acid biosynthetic pathways allows in vivo incorporation, though efficiency depends on competing endogenous pathways .

Comparative Reactivity Studies

Q. Q7: How do substituents at the C9 position influence the reactivity of sialic acids in periodate oxidation?

A: The 9-O-acetyl group significantly retards periodate oxidation due to steric hindrance and electronic effects, as shown in kinetic studies comparing Neu5Ac and its 9-O-acetylated derivative . In contrast, 9-N-acetylamino substitution does not impede oxidation, enabling selective cleavage at vicinal diols (e.g., C7–C8 bonds) for structural elucidation of glycans .

Structural-Activity Relationship (SAR) Studies

Q. Q8: What computational and experimental tools are optimal for probing the SAR of this compound analogs?

A: Molecular dynamics (MD) simulations paired with mutagenesis data can map interactions between the 9-acetylamino group and receptor binding pockets. Experimentally, surface plasmon resonance (SPR) provides kinetic parameters (kₐ, k_d), while X-ray crystallography offers atomic-level resolution of binding modes . For SAR, synthesize analogs with variations at C4/C7 positions and compare their inhibitory activity in neuraminidase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.